REACTION_CXSMILES
|
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([S:7][CH2:8][C:9]([CH3:11])=[CH2:10])=[CH:3][CH:2]=1.C1COCC1.[Br:18]Br>>[C:1]1([CH3:12])[CH:2]=[CH:3][C:4]([S:7][CH2:8][CH:9]([CH3:11])[CH2:10][Br:18])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)SCC(=C)C)C
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0°
|
Type
|
CUSTOM
|
Details
|
The product was isolated via chromatography
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)SCC(CBr)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |